molecular formula C20H21ClN2O4 B11148249 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11148249
M. Wt: 388.8 g/mol
InChI Key: HJTWSZMJAHPRDF-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a 6-chloroindole moiety.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H21ClN2O4/c1-25-17-10-14(11-18(26-2)19(17)27-3)20(24)22-7-9-23-8-6-13-4-5-15(21)12-16(13)23/h4-6,8,10-12H,7,9H2,1-3H3,(H,22,24)

InChI Key

HJTWSZMJAHPRDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthetic routes to this compound involve several steps. One possible method includes the Fischer indole synthesis, which combines an indole moiety with a benzamide. specific reaction conditions and industrial production methods would require further investigation .

Chemical Reactions Analysis

    Reactivity: N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide may undergo various reactions, such as oxidation, reduction, and substitution.

    Common Reagents: Depending on the desired transformation, reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) could be employed.

    Major Products: These reactions can lead to diverse products, including derivatives of the indole ring or modified benzamide structures.

Scientific Research Applications

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its pharmacological properties.

    Medicine: Could it serve as a lead compound for drug development? Its bioactivity against specific targets warrants exploration.

    Industry: Perhaps it has applications in materials science or as a chemical intermediate.

Mechanism of Action

  • The compound likely interacts with cellular components, affecting signaling pathways or enzymatic processes.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues

The compound shares its 3,4,5-trimethoxybenzamide scaffold with several derivatives reported in the evidence, differing primarily in the substituents attached to the ethyl or propenyl linker. Key analogues include:

Compound Name Core Structure Substituent/R Group Key Structural Features Reference ID
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) 3,4,5-Trimethoxybenzamide Furan-2-yl, o-tolylamino Propenyl linker with enone system
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) 3,4,5-Trimethoxybenzamide Furan-2-yl, 4-chlorophenylamino Chlorophenyl group enhances lipophilicity
(E)-N-(2-(3-Hydroxy-2-propyl-4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)ethyl)-3,4,5-TMB (8) 3,4,5-Trimethoxybenzamide + chalcone Chalcone-acrylamide hybrid Extended conjugation for improved activity
N-(6-aminohexyl)-3,4,5-trimethoxybenzamide (4) 3,4,5-Trimethoxybenzamide Aminohexyl chain Aliphatic chain for solubility modulation

Key Observations :

  • Indole vs. Heterocyclic Substituents : The target compound’s 6-chloroindole group may enhance π-π stacking and receptor binding compared to furan or phenyl derivatives .
  • Linker Flexibility : The ethyl chain in the target compound offers conformational flexibility, whereas propenyl linkers in analogues like 4a and 2b introduce rigidity and planar geometry .

Comparison with Target Compound :

  • The target compound likely requires coupling of 6-chloroindole-ethylamine with 3,4,5-trimethoxybenzoyl chloride, a method analogous to but substituting furan with indole.
  • Yields for indole derivatives may be lower due to steric hindrance, contrasting with furan-based analogues (50–75% yields) .

Physicochemical Properties

Property Target Compound (Inferred) Analogues (Reported Data) Reference ID
Melting Point ~200–220°C (estimated) 217–263°C (e.g., 4a: 222–224°C; 2b: 241–243°C)
Solubility Moderate in DMSO/DMF Low in water; enhanced by aminohexyl chains (e.g., compound 4)
Spectroscopy Expected NH (3278–3209 cm⁻¹), C=O (1667–1638 cm⁻¹) in IR; δ 6.5–7.5 ppm (indole H) in ¹H-NMR Consistent with trimethoxybenzamide and substituent-specific shifts (e.g., furan H at δ 6.6–7.8 ppm)

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a trimethoxybenzamide group. Its molecular formula is C15H18ClN3O3C_{15}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 319.77 g/mol. The presence of chlorine and methoxy groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives. For example, compounds with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for effective compounds in this class are often reported in the range of 2-64 µg/mL against these pathogens .

CompoundMIC against S. aureusMIC against E. faecium
Compound A2 µg/mL4 µg/mL
Compound B4 µg/mL8 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary results suggest that this compound may inhibit cell viability in colorectal cancer (Caco-2) and lung cancer (A549) cell lines. For instance, one study reported a viability reduction to approximately 39.8% in Caco-2 cells at a specific concentration (p < 0.001) .

Cell LineViability (%) at TreatmentStatistical Significance
Caco-239.8%p < 0.001
A549TBDTBD

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with apoptosis and cell proliferation. Indole derivatives are known to interact with various receptors and enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have explored the efficacy of indole-based compounds similar to this compound:

  • Antibacterial Efficacy : A study demonstrated that a related compound significantly inhibited the growth of drug-resistant bacterial strains in vitro.
  • Anticancer Studies : Research involving indole derivatives revealed promising results in reducing tumor growth in animal models when administered at therapeutic doses.

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